molecular formula C14H15ClN2O2S B2393632 1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034520-75-5

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No.: B2393632
CAS No.: 2034520-75-5
M. Wt: 310.8
InChI Key: BSJRMWBYRZYMIJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is an organic compound that features a chlorophenyl group, a hydroxypropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves the reaction of 2-chloroaniline with 3-(3-hydroxypropyl)thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(3-hydroxypropyl)urea: Lacks the thiophene ring.

    1-(2-Chlorophenyl)-3-(3-thiophen-3-yl)propyl)urea: Lacks the hydroxy group.

Uniqueness

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is unique due to the presence of both the hydroxy group and the thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c15-11-3-1-2-4-12(11)17-14(19)16-7-5-13(18)10-6-8-20-9-10/h1-4,6,8-9,13,18H,5,7H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJRMWBYRZYMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC(C2=CSC=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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